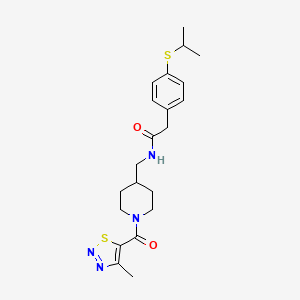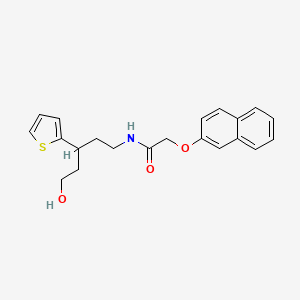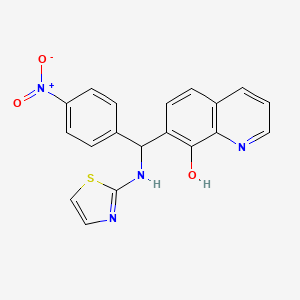
7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the quinoline family and possesses a unique molecular structure that makes it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
Antimalarial Activity
A study conducted on derivatives similar to the queried compound, focusing on antimalarial activity, revealed that these compounds exhibited significant efficacy against Plasmodium berghei, a model organism for malaria research. The research emphasized the importance of the structural features of these compounds in enhancing their antimalarial properties, demonstrating potential for clinical application in treating resistant strains of malaria (Werbel et al., 1986).
Antibacterial Applications
Another study investigated derivatives of 8-hydroxyquinoline, including compounds structurally related to "7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol", for their ability to inhibit type III secretion (T3S) in Gram-negative bacteria, specifically Yersinia pseudotuberculosis. The findings suggest these compounds could effectively target both extracellular and intracellular pathogens, offering a promising strategy for developing new antibacterial agents (Enquist et al., 2012).
Antifungal and Antiviral Activity
Research on 1,2,3-thiadiazole derivatives, including structural analogs of the queried compound, demonstrated excellent antifungal activity and potential for inducing systemic acquired resistance in plants against tobacco mosaic virus. This highlights the broader spectrum of biological applications of such compounds beyond human medicine, extending into agricultural practices (Wang et al., 2011).
Anticancer Potential
A novel series of compounds incorporating the quinolone and benzo[d]thiazole moieties, akin to "7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol", were synthesized and evaluated for their anticancer activity. These compounds, particularly one designated as 8f, showed significant cytotoxicity against cancer cell lines, underlining the potential of such molecules in oncology research and therapy (Bolakatti et al., 2020).
Inhibition of Viral Enzymes
Another study focusing on derivatives designed as neuraminidase inhibitors for influenza H1N1 virus revealed that certain compounds, including those with a 2-(2-(2-methoxybenzylidene)hydrazinyl)thiazole scaffold, exhibited moderate inhibitory activity. This supports the role of such chemical structures in developing antiviral drugs (Yilin et al., 2016).
Corrosion Inhibition
Research on quinoline derivatives for corrosion inhibition in mild steel demonstrated that compounds similar to the queried chemical showed excellent inhibitory performance in acidic media. This application underscores the utility of such molecules in materials science, particularly in protecting metals against corrosion (Dkhireche et al., 2020).
Mecanismo De Acción
Target of Action
The compound 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a derivative of thiazole and quinoline . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Quinoline derivatives have been widely applied in the development of drug candidates due to the wide range of pharmacological effects they present, including antitumor activities .
Mode of Action
Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Quinoline derivatives have also shown a wide range of pharmacological effects, including antitumor activities .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
7-[(4-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18-15(8-5-12-2-1-9-20-17(12)18)16(22-19-21-10-11-27-19)13-3-6-14(7-4-13)23(25)26/h1-11,16,24H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMBLYPJQKXYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=NC=CS4)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)
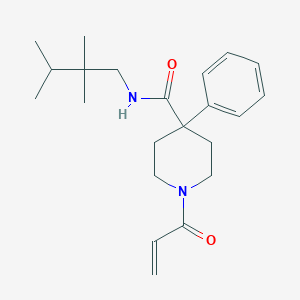

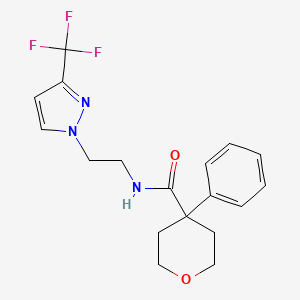

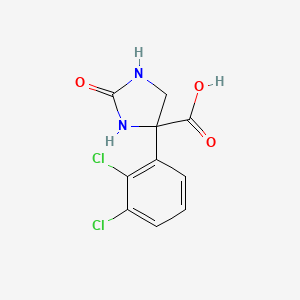
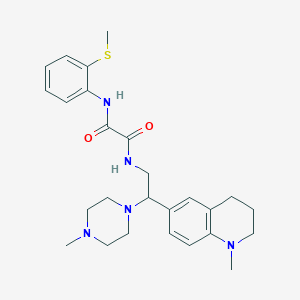
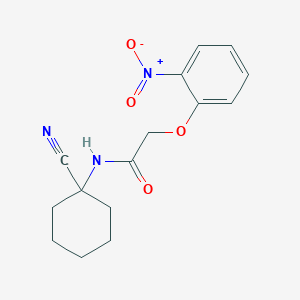
![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2930102.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2930106.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)
